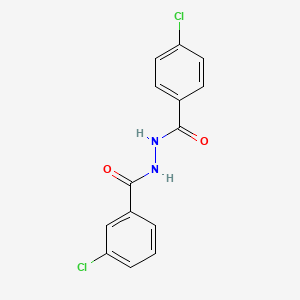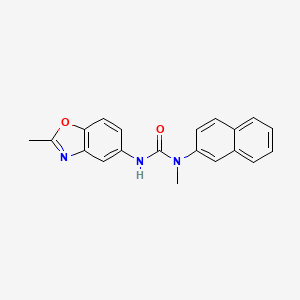![molecular formula C21H26N2O2 B5772903 3-[(2-ethylbutanoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B5772903.png)
3-[(2-ethylbutanoyl)amino]-N-(2-phenylethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-ethylbutanoyl)amino]-N-(2-phenylethyl)benzamide, also known as EPPB, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. EPPB is a derivative of N-phenyl-2-aminobenzamide and has been found to inhibit the activity of a wide range of enzymes, including histone deacetylases (HDACs), sirtuins, and DNA methyltransferases (DNMTs).
科学研究应用
3-[(2-ethylbutanoyl)amino]-N-(2-phenylethyl)benzamide has been extensively studied for its potential therapeutic applications in a wide range of diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. 3-[(2-ethylbutanoyl)amino]-N-(2-phenylethyl)benzamide has been found to inhibit the activity of HDACs, sirtuins, and DNMTs, which are involved in the regulation of gene expression and epigenetic modifications. 3-[(2-ethylbutanoyl)amino]-N-(2-phenylethyl)benzamide has also been found to induce cell cycle arrest, apoptosis, and autophagy in cancer cells, making it a promising candidate for cancer therapy.
作用机制
3-[(2-ethylbutanoyl)amino]-N-(2-phenylethyl)benzamide inhibits the activity of HDACs, sirtuins, and DNMTs by binding to the active site of these enzymes and preventing the removal of acetyl, methyl, and other chemical groups from histones and DNA. This leads to the alteration of gene expression and epigenetic modifications, which can result in the inhibition of cell proliferation and induction of cell death.
Biochemical and Physiological Effects:
3-[(2-ethylbutanoyl)amino]-N-(2-phenylethyl)benzamide has been found to induce cell cycle arrest, apoptosis, and autophagy in cancer cells, making it a promising candidate for cancer therapy. 3-[(2-ethylbutanoyl)amino]-N-(2-phenylethyl)benzamide has also been found to improve cognitive function and reduce inflammation in animal models of neurodegenerative disorders. Additionally, 3-[(2-ethylbutanoyl)amino]-N-(2-phenylethyl)benzamide has been found to improve cardiac function and reduce cardiac fibrosis in animal models of cardiovascular diseases.
实验室实验的优点和局限性
3-[(2-ethylbutanoyl)amino]-N-(2-phenylethyl)benzamide is a small molecule inhibitor that can be easily synthesized and purified, making it a valuable tool for studying the role of HDACs, sirtuins, and DNMTs in various biological processes. However, the specificity of 3-[(2-ethylbutanoyl)amino]-N-(2-phenylethyl)benzamide for these enzymes is not well characterized, and off-target effects may occur at higher concentrations. Additionally, 3-[(2-ethylbutanoyl)amino]-N-(2-phenylethyl)benzamide may have limited bioavailability and pharmacokinetic properties, which may limit its therapeutic potential.
未来方向
Future research on 3-[(2-ethylbutanoyl)amino]-N-(2-phenylethyl)benzamide should focus on improving its specificity for HDACs, sirtuins, and DNMTs, as well as its bioavailability and pharmacokinetic properties. Additionally, 3-[(2-ethylbutanoyl)amino]-N-(2-phenylethyl)benzamide should be tested in a wider range of disease models to determine its potential therapeutic applications. Finally, the development of more potent and selective inhibitors of HDACs, sirtuins, and DNMTs may provide new avenues for the treatment of cancer, neurodegenerative disorders, and cardiovascular diseases.
合成方法
The synthesis of 3-[(2-ethylbutanoyl)amino]-N-(2-phenylethyl)benzamide involves the reaction of N-phenyl-2-aminobenzamide with 2-ethylbutyryl chloride and 2-phenylethylamine in the presence of a base. The reaction proceeds through the formation of an amide bond between the amine group of 2-phenylethylamine and the carbonyl group of 2-ethylbutyryl chloride, followed by the substitution of the chlorine atom with the amino group of N-phenyl-2-aminobenzamide.
属性
IUPAC Name |
3-(2-ethylbutanoylamino)-N-(2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-3-17(4-2)21(25)23-19-12-8-11-18(15-19)20(24)22-14-13-16-9-6-5-7-10-16/h5-12,15,17H,3-4,13-14H2,1-2H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRIROCEPDCRLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=CC(=C1)C(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24787459 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-2-methylpropanamide](/img/structure/B5772824.png)
![3-[(diphenylboryl)amino]-4,4,4-trifluoro-2-[N-(2-furylmethyl)ethanimidoyl]-1-phenyl-2-buten-1-one](/img/structure/B5772829.png)
![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5772830.png)
![N''-{4-[(2-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide](/img/structure/B5772837.png)
![N-[3-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B5772844.png)


![7-methyl-9,10,11,12-tetrahydro-5H-benzo[c][1]benzofuro[3,2-g]chromen-5-one](/img/structure/B5772865.png)
![N-1,3-benzothiazol-2-yl-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5772870.png)

![N-[2-(hydroxymethyl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5772883.png)


